
(E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 3-oxoprop-1-en-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid typically involves the condensation of phenylboronic acid with an appropriate aldehyde or ketone. One common method involves heating phenylboronic acid with the desired aldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction mixture is then purified to obtain the target compound .
Industrial Production Methods
Industrial production of boronic acids, including {4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of reagents and solvents is a common practice to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
{4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the 3-oxoprop-1-en-1-yl moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
{4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of {4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid in Suzuki-Miyaura coupling involves the activation of the boronic acid group by a base, which enhances the polarization of the organic ligand. This facilitates the transmetalation step, where the organic group is transferred from boron to palladium. The palladium complex then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the 3-oxoprop-1-en-1-yl group, making it less versatile in certain synthetic applications.
4-Formylphenylboronic acid: Contains a formyl group instead of the 3-oxoprop-1-en-1-yl group, leading to different reactivity and applications.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
{4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid is unique due to the presence of the 3-oxoprop-1-en-1-yl group, which provides additional functionalization options and reactivity compared to other boronic acids. This makes it particularly useful in complex organic syntheses and the development of advanced materials .
Propiedades
Fórmula molecular |
C9H9BO3 |
|---|---|
Peso molecular |
175.98 g/mol |
Nombre IUPAC |
[4-[(E)-3-oxoprop-1-enyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H9BO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7,12-13H/b2-1+ |
Clave InChI |
KLGBIEZMWLNRFY-OWOJBTEDSA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)/C=C/C=O)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)C=CC=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


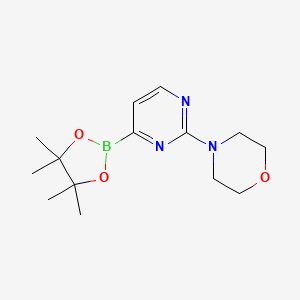
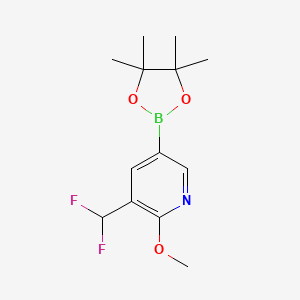
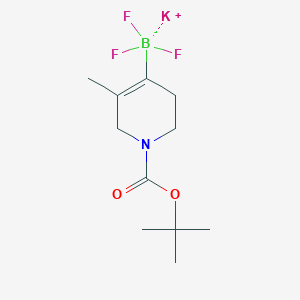
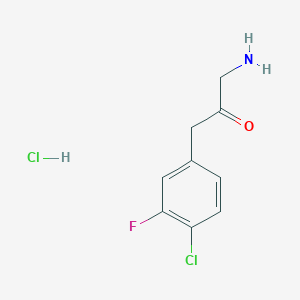
![6-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13465126.png)

![Methyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465140.png)
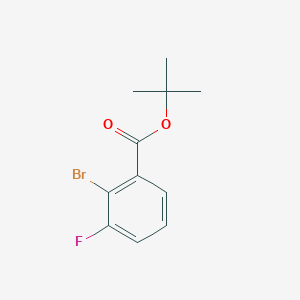
![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
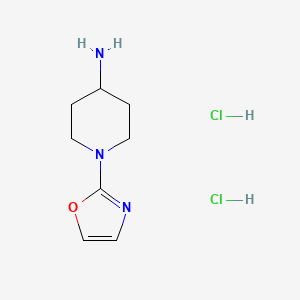
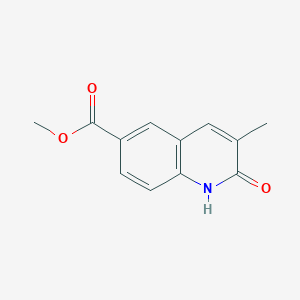

![1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13465176.png)
